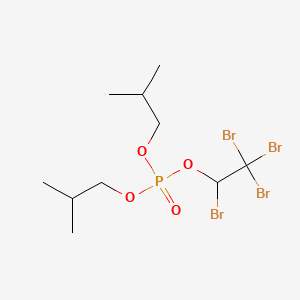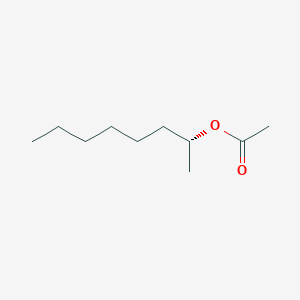
2-Octanol, acetate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanol, acetate, ®-, also known as ®-2-Octyl acetate, is an organic compound with the molecular formula C10H20O2. It is a chiral ester derived from 2-octanol and acetic acid. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, acetate, ®- typically involves the esterification of ®-2-octanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of 2-Octanol, acetate, ®- can be achieved through the same esterification process but with optimized conditions for large-scale production. This may include the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Octanol, acetate, ®- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-octanol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to ®-2-octanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: ®-2-Octanol and acetic acid.
Reduction: ®-2-Octanol.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
2-Octanol, acetate, ®- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Octanol, acetate, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can be hydrolyzed by esterases to release ®-2-octanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Octanol, ®-: The alcohol precursor to the ester.
2-Octanol, (S)-: The enantiomer of ®-2-octanol.
2-Octyl acetate: The racemic mixture of 2-octyl acetate.
Uniqueness
2-Octanol, acetate, ®- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. This makes it valuable in applications requiring enantioselectivity, such as in the synthesis of chiral drugs and in fragrance formulations .
Properties
CAS No. |
54712-18-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[(2R)-octan-2-yl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
SJFUDWKNZGXSLV-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)OC(=O)C |
Canonical SMILES |
CCCCCCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



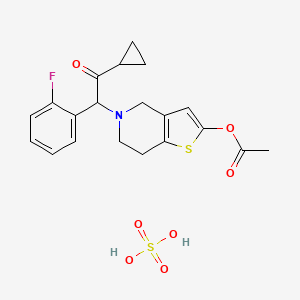
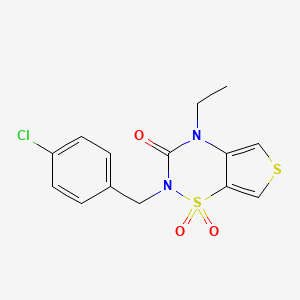

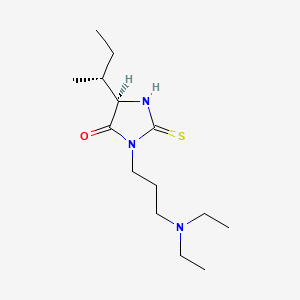

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

